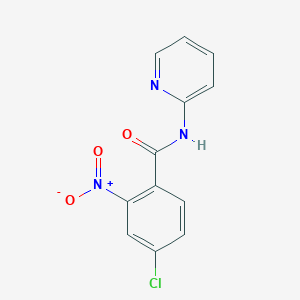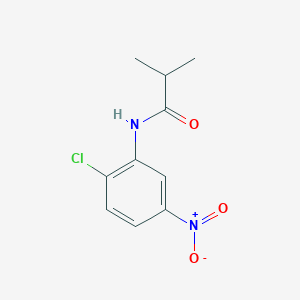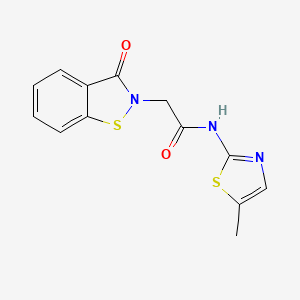![molecular formula C19H15ClFNO3 B11022449 6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11022449.png)
6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, substituted with chloro, fluorobenzyl, and methyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromene Ring: The chromene ring is synthesized through a cyclization reaction involving a suitable precursor such as 7-hydroxy-4-methylcoumarin.
Introduction of the Oxazine Ring: The oxazine ring is introduced via a Mannich-type condensation reaction, where the chromene precursor reacts with formaldehyde and a primary amine.
Substitution Reactions: The chloro and fluorobenzyl groups are introduced through nucleophilic substitution reactions, often using reagents like thionyl chloride and 4-fluorobenzyl chloride.
Final Cyclization: The final step involves cyclization to form the oxazine ring, which is achieved under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluorobenzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced chromeno[8,7-e][1,3]oxazin-2-one derivatives.
Substitution: Formation of substituted chromeno[8,7-e][1,3]oxazin-2-one derivatives.
Scientific Research Applications
6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-9-(4-fluorobenzyl)-9H-purine
- 4-methyl-9,10-dihydro-2H-chromeno[8,7-e][1,3]oxazin-2-one
Uniqueness
6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its specific combination of substituents and ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H15ClFNO3 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
6-chloro-9-[(4-fluorophenyl)methyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C19H15ClFNO3/c1-11-6-17(23)25-18-14(11)7-16(20)19-15(18)9-22(10-24-19)8-12-2-4-13(21)5-3-12/h2-7H,8-10H2,1H3 |
InChI Key |
ILUMKTBIRUINHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-benzotriazol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B11022367.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B11022371.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B11022381.png)


![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B11022394.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11022401.png)

![methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate](/img/structure/B11022411.png)
![Methyl 3-nitro-5-[(4-sulfamoylphenyl)carbamoyl]benzoate](/img/structure/B11022412.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-chlorophenyl)quinoline-4-carboxamide](/img/structure/B11022427.png)


![3,4-dihydroisoquinolin-2(1H)-yl[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone](/img/structure/B11022446.png)
